molecular formula C12H11F3O2 B13508593 3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid

3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid

Cat. No.: B13508593
M. Wt: 244.21 g/mol
InChI Key: MUJGIIIRJHBMRU-UHFFFAOYSA-N
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Description

3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a suitable precursor to form the cyclobutyl ring, followed by the introduction of the trifluoromethyl group through a reaction with a trifluoromethylating agent. The final step involves the attachment of the benzoic acid moiety through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the cyclobutyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the cyclobutyl ring.

Scientific Research Applications

3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the cyclobutyl ring provides structural rigidity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzoic acid: Similar structure but lacks the cyclobutyl ring.

    4-(Trifluoromethyl)benzoic acid: Similar structure with the trifluoromethyl group in a different position.

    3-(Trifluoromethoxy)benzoic acid: Contains a trifluoromethoxy group instead of a trifluoromethyl group.

Uniqueness

3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid is unique due to the presence of both the trifluoromethyl group and the cyclobutyl ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H11F3O2

Molecular Weight

244.21 g/mol

IUPAC Name

3-[1-(trifluoromethyl)cyclobutyl]benzoic acid

InChI

InChI=1S/C12H11F3O2/c13-12(14,15)11(5-2-6-11)9-4-1-3-8(7-9)10(16)17/h1,3-4,7H,2,5-6H2,(H,16,17)

InChI Key

MUJGIIIRJHBMRU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC=CC(=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

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